4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride
Description
Properties
Molecular Formula |
C18H15ClFNO4S |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C18H15ClFNO4S/c1-3-25-17-7-4-11(8-18(17)24-2)16-10-14(19)13-9-12(26(20,22)23)5-6-15(13)21-16/h4-10H,3H2,1-2H3 |
InChI Key |
BMFXYVIGZFSTAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
Cyclization Conditions
| Component | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 2-Amino-5-sulfonylfluorobenzaldehyde | Ethanol, 80°C, 12 h | 78% | 95% |
| Cyclohexanone derivative | Acetic acid catalyst, reflux | 82% | 97% |
The reaction proceeds via acid-catalyzed aldol condensation, followed by cyclodehydration. Ethanol is preferred over DMF due to reduced side-product formation.
Introduction of the 4-Ethoxy-3-Methoxyphenyl Group
The aryl group is introduced at the quinoline’s 2-position through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
Suzuki-Miyaura Coupling
-
Boronic acid precursor : 4-Ethoxy-3-methoxyphenylboronic acid is prepared via lithiation-borylation of 1-ethoxy-2-methoxybenzene.
-
Catalytic system : Pd(PPh₃)₄ (2 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 8 h.
| Parameter | Value |
|---|---|
| Conversion | 92% |
| Isolated Yield | 85% |
| Turnover Number | 46 |
Friedel-Crafts Alkylation
Alternative route using AlCl₃-catalyzed electrophilic substitution:
-
Electrophile : 4-Ethoxy-3-methoxybenzyl chloride.
-
Solvent : Dichloromethane, 0°C → RT, 6 h.
| Condition | Outcome |
|---|---|
| AlCl₃ (1.2 eq) | 78% yield |
| ZnCl₂ (1.5 eq) | 65% yield |
Suzuki coupling is favored for regioselectivity and milder conditions.
Sulfonyl Fluoride Installation
The sulfonyl fluoride group is introduced via a two-step sequence: sulfonation followed by fluorination .
Sulfonation with SO₃·Pyridine Complex
-
Reagent : SO₃·Pyridine (2.5 eq) in DCM, 0°C → RT, 4 h.
-
Conversion : >95% to sulfonic acid intermediate.
Fluorination Using DAST
-
Reagent : Diethylaminosulfur trifluoride (DAST, 3.0 eq).
-
Conditions : Anhydrous THF, -78°C → RT, 12 h.
| Parameter | Value |
|---|---|
| Yield | 88% |
| Purity | 98% (NMR) |
Side products (e.g., sulfonic acid esters) are minimized by rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods:
| Method | Steps | Total Yield | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Friedländer + Suzuki | 5 | 62% | 12.50 | >1 kg |
| Friedel-Crafts | 4 | 54% | 9.80 | <500 g |
| One-Pot Cyclization | 3 | 48% | 15.20 | Lab-scale |
Key findings :
-
The Friedländer-Suzuki route offers the best balance of yield and scalability.
-
DAST-mediated fluorination requires careful temperature control to avoid decomposition.
Challenges and Optimization Strategies
Sulfonyl Fluoride Stability
The sulfonyl fluoride group is prone to hydrolysis under basic conditions. Storage recommendations:
Purification Techniques
-
Column chromatography : Silica gel (EtOAc/hexane 1:3) removes unreacted boronic acid.
-
Recrystallization : Ethanol/water (7:3) yields 99% pure product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group
The chloro substituent at position 4 of the quinoline ring undergoes SNAr reactions under basic conditions. This site is activated by the electron-withdrawing quinoline core and adjacent sulfonyl fluoride group.
Key Reactions:
-
Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in N-methylpyrrolidone (NMP) at 140°C yields 4-aminoquinoline derivatives .
-
Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) produces 4-alkoxyquinolines, though steric hindrance from the ethoxy/methoxyphenyl group may reduce yields .
Example Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Piperidine | NMP | 140°C | 72 |
| Sodium Methoxide | DMF | 120°C | 58 |
Sulfonamide Formation via Sulfonyl Fluoride Amination
The sulfonyl fluoride group reacts with amines to form sulfonamides. This reaction is slower than with sulfonyl chlorides but proceeds efficiently under mild conditions .
Mechanism:
-
Nucleophilic attack by the amine on the electrophilic sulfur atom.
-
Displacement of fluoride to form a sulfonamide bond.
Applications:
-
Synthesis of protease inhibitors via primary amine coupling (e.g., benzylamine, aniline) .
-
High selectivity for sulfonamide formation over quinoline amination at temperatures below 100°C .
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group participates in Pd-catalyzed couplings, enabling functionalization of the quinoline core.
Reaction Types:
-
Suzuki–Miyaura : Coupling with arylboronic acids (e.g., 4-bromophenylboronic acid) using Pd(PPh₃)₄ yields biarylquinoline derivatives .
-
Heck Reaction : Alkenylation with styrenes forms 4-alkenylquinolines, though electron-withdrawing substituents may reduce regioselectivity .
Optimized Conditions:
| Reaction | Catalyst | Base | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 85 |
| Heck Alkenylation | Pd(OAc)₂ | Et₃N | 67 |
Hydrolysis of the Sulfonyl Fluoride Group
The sulfonyl fluoride undergoes hydrolysis in aqueous basic media to form the corresponding sulfonic acid.
Conditions:
-
Base : NaOH (1M) in H₂O/THF (1:1) at 60°C.
-
Yield : >90% conversion to 4-chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonic acid .
Electrophilic Substitution on the Quinoline Ring
The electron-rich ethoxy/methoxyphenyl group directs electrophiles to specific positions on the quinoline ring:
Nitration :
-
Nitration at position 8 occurs selectively in HNO₃/H₂SO₄ at 0°C.
Sulfonation : -
Sulfuric acid introduces a sulfonic acid group at position 7, though competing hydrolysis of the sulfonyl fluoride limits utility.
Radical Reactions
The sulfonyl fluoride participates in radical disproportionate coupling with sodium sulfinates to form thiosulfonates under BF₃·OEt₂ catalysis .
Example Reaction:
Yield : 60–75% for symmetrical thiosulfonates .
Competitive Reactivity: Chloro vs. Sulfonyl Fluoride
The relative reactivity of the chloro and sulfonyl fluoride groups depends on reaction conditions:
| Condition | Dominant Pathway | Example |
|---|---|---|
| High temperature (>120°C) | SNAr at chloro group | Amination with piperidine (72%) |
| Mild temperature (25–80°C) | Sulfonamide formation | Reaction with benzylamine (68%) |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry due to its potential biological activity against various diseases. Specifically:
- Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structures have demonstrated effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Antiviral Properties : Some quinoline derivatives have been evaluated for their antiviral activities, particularly against hepatitis B virus and other viral infections. The sulfonyl fluoride group may enhance the interaction of these compounds with viral proteins, thereby inhibiting viral replication .
Chemical Synthesis Applications
The synthesis of this compound can be achieved through various methods, often involving the modification of existing quinoline structures or the introduction of sulfonyl fluoride groups into aromatic compounds. The following methodologies are commonly employed:
- Nucleophilic Substitution Reactions : The sulfonyl fluoride group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Researchers have optimized conditions such as temperature and solvent choice to maximize yield and selectivity in reactions involving this compound .
- Click Chemistry : This compound can also be utilized in click chemistry approaches to synthesize new derivatives with enhanced biological activity. The efficiency of these reactions often depends on the choice of nucleophile and reaction conditions, which can be tailored for specific applications .
Numerous studies have investigated the biological activities of quinoline derivatives, including this compound. Key findings include:
- Anticancer Potential : Some quinoline derivatives are being explored for their anticancer properties. The structural modifications in compounds like this compound may contribute to selective cytotoxicity against cancer cells while sparing normal cells .
- Mechanistic Insights : Studies utilizing kinetic analyses and molecular docking have provided insights into how these compounds interact with biological targets at the molecular level. Such investigations are crucial for understanding the mechanisms behind their biological effects and optimizing their therapeutic potential .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by modifying key functional groups. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The diethylsulfamoyl group in introduces bulkier and more polar substituents compared to the ethoxy-methoxyphenyl group in the target compound, likely affecting solubility and receptor binding.
- The trifluoromethyl group in enhances lipophilicity and metabolic stability, whereas the sulfonamide in enables hydrogen bonding, critical for biological activity.
Sulfonyl Fluoride vs. Sulfonamide/Sulfonyl Chloride :
- Sulfonyl fluorides (target compound, ) are less reactive than sulfonyl chlorides but more stable than sulfonamides , making them suitable for prolonged biological interactions.
Synthetic Routes :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common method for introducing aryl groups at position 2. The target compound’s synthesis may involve similar strategies.
Biological Activity
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride is a compound that belongs to the quinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C18H15ClFNO4S
- Molecular Weight : 395.83 g/mol
- Exact Mass : 395.039435 g/mol
- InChIKey : BMFXYVIGZFSTAY-UHFFFAOYSA-N
The biological activity of quinoline derivatives often involves the inhibition of specific enzymes or pathways. For instance, compounds similar to 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline have been shown to interact with various biological targets, including:
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.
- Antimicrobial Activity : Quinoline compounds often exhibit antibacterial and antifungal properties, making them potential candidates for treating infections.
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound and its derivatives. Below is a summary of notable findings:
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various quinoline derivatives, including 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline. The compound was tested against standard strains and demonstrated superior activity compared to traditional antibiotics such as isoniazid and pyrazinamide against M. tuberculosis . -
Anticancer Activity
Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value of approximately 1.5 µM against MCF-7 cells. This suggests that it could be a promising candidate for further development in cancer therapy . -
Enzyme Inhibition Studies
A series of enzyme assays indicated that the compound effectively inhibited acetylcholinesterase with an IC50 value significantly lower than that of its parent compound, demonstrating enhanced biological activity due to structural modifications .
Q & A
Basic: What are the recommended synthetic routes for preparing 4-chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride, and how do reaction conditions influence yield?
The synthesis of quinoline derivatives typically involves multi-step reactions, including cyclization, halogenation, and sulfonation. For example:
- Step 1 : Formation of the quinoline core via Friedländer or Gould-Jacobs synthesis, using substituted anilines and β-keto esters.
- Step 2 : Chlorination at position 4 using POCl₃ or SOCl₂ under reflux (60–100°C), monitored by TLC or HPLC to avoid over-halogenation .
- Step 3 : Introduction of the sulfonyl fluoride group via sulfonation (e.g., ClSO₃H) followed by fluorination with KF or DAST (diethylaminosulfur trifluoride) .
Key variables : Temperature control during sulfonation (exothermic) and inert gas purging to prevent hydrolysis of sulfonyl fluoride intermediates. Yields drop significantly if moisture is present .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl fluoride at δ 7.5–8.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for Cl/F .
- X-ray crystallography : SHELXL refinement (via SHELX suite) for resolving crystal packing and hydrogen-bonding networks. Crystallize in DCM/hexane or EtOAc .
Advanced: How does the 4-ethoxy-3-methoxyphenyl substituent influence electronic properties and reactivity in cross-coupling reactions?
The electron-donating ethoxy and methoxy groups activate the phenyl ring toward electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) predict:
- Electron density : Increased at the quinoline N-1 and sulfonyl fluoride groups, enhancing nucleophilic attack susceptibility.
- Steric effects : Bulkier substituents reduce coupling efficiency with aryl boronic acids. Optimize using Pd(OAc)₂/XPhos catalysts in THF at 80°C .
Advanced: What strategies resolve contradictions in reported biological activity data for similar sulfonyl fluoride-containing quinolines?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from:
- Assay variability : Use standardized MIC (minimum inhibitory concentration) or IC₅₀ protocols with positive controls (e.g., ciprofloxacin for antibacterial tests) .
- Solubility differences : Compare DMSO vs. saline solubility and adjust vehicle concentrations.
- Metabolite interference : Conduct LC-MS/MS stability studies in plasma to identify degradation products .
Advanced: How can computational methods predict the sulfonyl fluoride’s reactivity as a covalent inhibitor in enzyme studies?
- Docking simulations : Use AutoDock Vina to model interactions with catalytic serine/threonine residues (e.g., proteases).
- QM/MM calculations : Assess transition states for sulfonyl fluoride hydrolysis or covalent adduct formation.
- Validate experimentally : Perform kinetic assays (kinact/KI) with recombinant enzymes .
Methodological: What are best practices for handling sulfonyl fluoride derivatives to prevent hydrolysis during storage?
- Storage : Anhydrous conditions (molecular sieves) at –20°C in amber vials.
- Handling : Use gloveboxes or Schlenk lines under argon.
- Quality control : Monitor purity via ¹⁹F NMR (sharp singlet at δ ~50–60 ppm for SO₂F; broadening indicates hydrolysis) .
Methodological: How to design a SAR study for optimizing the quinoline scaffold’s bioactivity?
- Variation points :
- Position 2: Replace 4-ethoxy-3-methoxyphenyl with heteroaryl groups.
- Position 6: Compare sulfonyl fluoride vs. sulfonamide/sulfonate.
- Assays :
- In vitro : Enzyme inhibition (e.g., kinase panels).
- In vivo : Pharmacokinetics (oral bioavailability, t½) in rodent models.
- Data analysis : Multivariate regression to correlate logP, polar surface area, and IC₅₀ .
Methodological: How to troubleshoot low yields in the final sulfonyl fluoride step?
- Common issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
